1-Cyclopropyl-1-methoxypropan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(8)7(9-2)6-3-4-6/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJVVNRHAQCAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Cyclopropyl 1 Methoxypropan 2 Amine and Analogues
Chemo-Synthetic Approaches for Primary Amine Generation
The creation of the primary amine group is the central challenge in synthesizing the target compound. Several classical and modern organic chemistry reactions can be adapted for this purpose, starting from different functional group precursors.
Direct amination involves the introduction of an amino group (-NH2) onto a substrate in a single step, often by activating a C-H bond or using a suitable leaving group. While challenging, modern catalysis has enabled such transformations. For precursors to 1-Cyclopropyl-1-methoxypropan-2-amine, this could theoretically involve transition-metal-catalyzed amination of an activated C(sp³)-H bond at the second position of a 1-cyclopropyl-1-methoxypropane backbone. organic-chemistry.org
Optimization of these procedures is critical and typically involves screening various parameters to maximize yield and selectivity. Key factors include the choice of catalyst, the nitrogen source, and the reaction conditions.
Table 1: Parameters for Optimization of Direct Amination
| Parameter | Examples | Purpose |
| Catalyst | Rhodium, Iridium, or Copper complexes | To facilitate C-N bond formation and control selectivity. |
| Nitrogen Source | Aqueous ammonia (B1221849), ammonium (B1175870) salts, oxaziridines | To provide the -NH2 group. researchgate.net |
| Ligand | Phosphines, N-heterocyclic carbenes | To modify the catalyst's electronic and steric properties for improved reactivity. |
| Solvent | Aprotic polar (e.g., THF, DMF), nonpolar (e.g., Toluene) | To solubilize reagents and influence reaction kinetics. |
| Temperature | Varies from low to elevated temperatures | To overcome the activation energy barrier without promoting side reactions. |
Recent advancements have focused on developing robust electrophilic aminating agents that can react with organometallic nucleophiles, which could be another pathway if a suitable organometallic precursor of the cyclopropyl (B3062369) propane (B168953) scaffold is prepared. researchgate.net
Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. jocpr.com For the synthesis of this compound, the key precursor is the ketone 1-cyclopropyl-1-methoxypropan-2-one . The process is typically a one-pot reaction where the ketone condenses with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine. jocpr.com This method is advantageous as it avoids the isolation of the often-unstable imine intermediate. jocpr.com
A variety of reducing agents and ammonia sources can be employed, each with specific benefits. organic-chemistry.org Biocatalytic approaches using amine dehydrogenases (AmDHs) have also proven effective for the synthesis of related structures like (S)-1-methoxypropan-2-amine from the corresponding ketone, offering high enantioselectivity. frontiersin.org
Table 2: Comparison of Reductive Amination Conditions
| Ammonia Source | Reducing Agent | Catalyst | Key Features |
| Ammonium Formate (B1220265) | Formate acts as H- source | Cp*Ir complexes | Effective for direct amination of ketones under transfer hydrogenation conditions. organic-chemistry.orgorganic-chemistry.org |
| Aqueous Ammonia | H₂ Gas | Amorphous Cobalt particles | Highly selective, uses an inexpensive catalyst, and operates under mild conditions. organic-chemistry.orgorganic-chemistry.org |
| Ammonia | Sodium Borohydride (B1222165) (NaBH₄) | Titanium(IV) isopropoxide | Highly chemoselective for producing primary amines from ketones. organic-chemistry.org |
| Ammonia | Hantzsch Ester | Thiourea (Organocatalyst) | A biomimetic, metal-free approach utilizing transfer hydrogenation. organic-chemistry.org |
The choice of catalyst can be crucial; for instance, rhodium catalysts are effective for the traditional reductive amination of cyclopropyl ketones. nih.gov Optimization of metal hydride/ammonia-mediated methods has been shown to selectively produce primary amines with minimal formation of secondary or tertiary amine byproducts. acs.org
The formation of the C-N bond can be achieved via a nucleophilic substitution reaction (SN2) between an amine precursor and an alkyl halide. ucalgary.ca In the context of synthesizing analogues, this could involve reacting a cyclopropylmethyl halide with an appropriate amine. google.com However, a significant drawback of using ammonia as the nucleophile is the potential for over-alkylation. ucalgary.ca The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. ucalgary.ca
To synthesize the target molecule, a more controlled approach would be necessary. One theoretical pathway involves reacting a precursor such as 1-cyclopropyl-1-methoxy-2-halopropane with a large excess of ammonia to favor the formation of the primary amine. Alternatively, reagents that are synthetic equivalents of ammonia, such as phthalimide (B116566) (in the Gabriel synthesis), can be used to ensure mono-alkylation, followed by deprotection to release the primary amine.
Recent developments in transition-metal catalysis have enabled enantioconvergent cross-coupling reactions of racemic cyclopropyl halides with various nucleophiles, providing a modern route to enantioenriched cyclopropane (B1198618) building blocks. sustech.edu.cn
This strategy is intrinsically linked to reductive amination but can also be considered a stepwise process. The precursor, 1-cyclopropyl-1-methoxypropan-2-one , can first be converted to its corresponding imine (a cyclopropyl ketimine) by reaction with ammonia. This intermediate imine is then isolated and subsequently reduced. This two-step approach allows for purification of the imine before the reduction step.
The reduction of the C=N double bond of the imine can be accomplished using various reducing agents, including sodium borohydride or catalytic hydrogenation. The reactivity of cyclopropyl imines can be complex; they can serve as precursors to other heterocyclic systems, such as dihydroazepines, through transition metal-catalyzed cycloadditions. researchgate.net
Alternatively, the ketone precursor could first be stereoselectively reduced to the corresponding alcohol, 1-cyclopropyl-1-methoxypropan-2-ol . This alcohol can then be converted into the amine through methods like the Mitsunobu reaction (using an amine surrogate like phthalimide followed by hydrolysis) or by converting the alcohol to a good leaving group (e.g., a tosylate or halide) and subsequent displacement with an ammonia equivalent.
The Curtius rearrangement is a powerful and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govlibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and, crucially, for proceeding with complete retention of the stereochemistry of the migrating group. nih.govwikipedia.orgnih.gov
The synthesis of this compound via this route would begin with the precursor carboxylic acid, 2-cyclopropyl-2-methoxypropanoic acid . The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to form an isocyanate, accompanied by the loss of nitrogen gas. wikipedia.org The resulting isocyanate is then hydrolyzed to yield the primary amine. wikipedia.orgnih.gov
Table 3: Key Stages of the Curtius Rearrangement
| Step | Transformation | Common Reagents | Intermediate |
| 1. Acyl Azide Formation | Carboxylic Acid → Acyl Azide | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N); or SOCl₂ then Sodium Azide (NaN₃) | Acyl Azide |
| 2. Rearrangement | Acyl Azide → Isocyanate | Heat (thermal decomposition) or UV light (photochemical) | Isocyanate |
| 3. Amine Formation | Isocyanate → Primary Amine | Acidic or basic hydrolysis (e.g., H₂O, H⁺) | Carbamic acid (unstable) |
The use of diphenylphosphoryl azide (DPPA) often allows for a one-pot conversion of the carboxylic acid to the amine (or a protected carbamate (B1207046) form if an alcohol is used to trap the isocyanate). nih.govillinoisstate.edu This method provides a clean route to primary amines, avoiding the secondary and tertiary amine byproducts common in alkylation methods. nih.govnih.gov
The synthesis of the target molecule or its precursors often requires the construction of the cyclopropane ring itself. Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org These reactions typically involve the addition of a carbene or carbenoid to an alkene.
Several methods are prominent for this transformation:
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to react with an alkene precursor in a stereospecific manner. wikipedia.orgmdpi.com For example, a protected form of 1-methoxy-1-buten-3-amine could be subjected to Simmons-Smith conditions to introduce the cyclopropyl ring.
Diazo Compound-Mediated Cyclopropanation: Diazo compounds, like ethyl diazoacetate, can decompose in the presence of metal catalysts (e.g., rhodium or copper complexes) to form a metal carbene, which then adds to an alkene. ethz.ch This is a versatile method for creating functionalized cyclopropane rings. acs.org
Intramolecular Cyclization: A cyclopropane ring can also be formed through an intramolecular nucleophilic substitution, such as the reaction of a 1,3-dihalide with a reducing metal in a Wurtz-type coupling. wikipedia.org
These techniques are fundamental for creating the cyclopropyl-containing building blocks necessary for subsequent functional group manipulations to arrive at the final amine product. longdom.org
Biocatalytic Synthesis and Enzyme Engineering
Biocatalytic methods provide an efficient and environmentally friendly route to chiral amines. Enzymes such as amine dehydrogenases (AmDHs) and lipases are pivotal in these synthetic pathways, enabling the production of enantiomerically pure amines through various strategies.
Enantioselective Synthesis via Amine Dehydrogenases (AmDHs)
Amine dehydrogenases are a promising class of enzymes for the asymmetric synthesis of chiral amines. nih.gov They catalyze the reductive amination of a prochiral ketone, utilizing ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor, to produce a chiral amine with high enantioselectivity. nih.govresearchgate.net This method is highly atom-efficient and generates minimal waste. nih.gov
The substrate scope of native AmDHs can be limited, often favoring smaller aliphatic or cyclic ketones. whiterose.ac.uk However, significant research has been dedicated to expanding this scope through protein engineering. whiterose.ac.uknih.gov For instance, wild-type AmDHs have shown efficacy in synthesizing (S)-1-methoxypropan-2-amine, a structural analogue of this compound. frontiersin.org Specifically, AmDHs from Cystobacter fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), and Microbacterium sp. (MicroAmDH) have demonstrated good to high conversions of 1-methoxypropan-2-one to the corresponding (S)-amine with high enantiomeric excess (ee). frontiersin.org
Recent studies have also identified native AmDHs that can accept cyclopropylamine (B47189) as an amine donor, suggesting the potential for these enzymes to accommodate cyclopropyl moieties in their active sites. nih.gov Furthermore, computational models and targeted mutagenesis have been employed to create AmDH variants capable of converting pharmaceutically relevant aromatic ketones with high efficiency and stereoselectivity. nih.gov These engineered enzymes often exhibit altered substrate specificity, sometimes even a substrate-dependent switch in enantioselectivity, producing either the (S) or (R) enantiomer. nih.gov The table below summarizes the performance of different wild-type AmDHs in the synthesis of (S)-1-methoxypropan-2-amine. frontiersin.org
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| CfusAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 63.9 | 97.4 |
| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 56.5 | 98.1 |
| MicroAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 78.4 | >97 |
| MATOUAmDH2 | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 30.0 | 90.4 |
The optimization of reaction conditions is crucial for maximizing the efficiency of AmDH-catalyzed reactions. Key parameters include temperature, pH, and substrate concentration. For example, a highly thermostable AmDH variant, LE-AmDH-v1, demonstrated optimal performance at 50°C and a pH of 9.0. nih.govuva.nl This enzyme retained most of its activity after incubation at this temperature for several days. nih.gov
Kinetic studies are essential to understand the catalytic efficiency of these enzymes. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into substrate binding and turnover. For instance, the reductive aminase from Rhodococcus erythropolis (RytRedAm) exhibits different kinetic parameters for its cofactors NADPH and NADH, with Km values of 15 µM and 247 µM, and kcat values of 3.6 s⁻¹ and 9.0 s⁻¹, respectively, for the reductive amination of hexanal (B45976) with allylamine. nih.gov
| Parameter | LE-AmDH-v1 (for 4-fluorophenylacetone at 60°C) | RytRedAm (for NADPH with hexanal/allylamine) | RytRedAm (for NADH with hexanal/allylamine) |
| Km | 0.9 ± 0.1 mM (for ketone) | 15 µM | 247 µM |
| kcat | 16.8 ± 0.5 s⁻¹ | 3.6 s⁻¹ | 9.0 s⁻¹ |
| Optimal pH | 9.0 - 9.5 | ~7.0 | ~7.0 |
| Optimal Temp. | 50 - 60°C | Not specified | Not specified |
Computational tools play an increasingly important role in the design and screening of novel enzymes with desired properties. muni.cz Techniques such as molecular docking and molecular dynamics simulations can provide insights into substrate binding and the catalytic mechanism, guiding protein engineering efforts. whiterose.ac.uk For example, computational models have been used to guide the creation of AmDHs that can convert bulky aromatic ketones. nih.gov
Structure-based computational design has been used to identify key residues in the active site that influence substrate specificity. mdpi.com By targeting these "hot spots" for mutagenesis, researchers can engineer enzymes with expanded substrate scopes. mdpi.com For instance, the modification of molecular tunnels within an enzyme can significantly impact its catalytic activity and substrate specificity. muni.cz Web-based tools like CaverWeb can analyze these tunnels and help identify residues for mutation. muni.cz Furthermore, large-scale screening of protein sequence databases, guided by bioinformatics and chemoinformatics, has been successful in identifying new native amine dehydrogenases with novel substrate specificities. nih.gov This integrated approach of computational design and experimental screening accelerates the discovery and development of robust biocatalysts for the synthesis of chiral amines. nih.gov
Lipase-Catalyzed Kinetic Resolutions of Chiral Amine Intermediates
Lipases are versatile enzymes widely used in organic synthesis for the resolution of racemic mixtures. acs.orgnih.gov In the context of chiral amine synthesis, lipase-catalyzed kinetic resolution is a well-established method. chimia.chresearchgate.net This process involves the selective acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enriched. chimia.ch This method is advantageous due to the high enantioselectivity of many lipases and their stability in organic solvents. nih.gov
For example, the lipase (B570770) from Candida antarctica (immobilized as Novozym 435) has proven to be highly effective in the kinetic resolution of various chiral amines using ethyl acetate (B1210297) as the acylating agent, achieving enantiomeric excesses of 90-98%. chimia.ch Similarly, lipase from Pseudomonas cepacia has been successfully employed for the resolution of a chiral amine precursor to the drug ivabradine, achieving a 99% ee. mdpi.com The unreacted (S)-amine can then be separated from the acylated (R)-amine. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov
Biocatalytic Cascade Reactions for Complex Product Formation
Several cascade systems have been developed for the synthesis of chiral amines. One example involves the combination of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) in a "hydrogen-borrowing" cascade. tudelft.nl In this system, the ADH oxidizes a primary or secondary alcohol to an aldehyde or ketone, which is then reductively aminated by the AmDH to form the chiral amine. researchgate.net This process requires cofactor regeneration, which can be achieved using a formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). tudelft.nl
Another strategy combines an ene-reductase (ERED) and an AmDH to produce chiral amines with multiple stereocenters from unsaturated ketones. tudelft.nl The ERED first asymmetrically reduces the carbon-carbon double bond, and the resulting saturated ketone is then aminated by the AmDH. tudelft.nl Such multi-enzyme cascades are powerful tools for accessing structurally diverse and complex chiral amines. manchester.ac.uklivescience.io
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact and enhance safety and efficiency. nih.govmdpi.com The synthesis of complex molecules like this compound and its analogues can be optimized by adhering to these principles, which advocate for waste prevention, atom economy, and the use of catalysis. nih.govresearchgate.net
Key green chemistry principles applicable to the synthesis of cyclopropylamines include:
Waste Prevention: Designing synthetic routes that minimize or eliminate the generation of waste is a primary goal. nih.gov This can be achieved through one-pot reactions or by choosing pathways that avoid stoichiometric reagents, which are often consumed in the reaction and contribute to waste streams. mdpi.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like cycloadditions are inherently atom-economical. For multi-step syntheses, choosing high-yield reactions and minimizing the use of protecting groups are crucial strategies.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Catalysts, including biocatalysts like enzymes, can enable highly selective transformations under mild conditions (e.g., ambient temperature and pressure), reducing energy consumption and the formation of byproducts. researchgate.net They also offer the potential for recyclability, further reducing waste. researchgate.net
Design for Energy Efficiency: Minimizing the energy requirements for chemical processes has significant environmental and economic benefits. nih.gov Conducting reactions at ambient temperature and pressure, often facilitated by highly active catalysts, is a key aspect of this principle. researchgate.net
By applying these principles, chemists can develop more sustainable and economically viable routes to this compound and related compounds.
Scalable and Asymmetric Synthesis Development
The development of synthetic routes that are both scalable and capable of producing a single desired stereoisomer (asymmetric synthesis) is critical for the practical application of chiral molecules. For cyclopropylamines, significant research has focused on moving beyond laboratory-scale preparations to robust, large-scale production methods while controlling stereochemistry.
A notable example in the synthesis of a related compound, (1-cyclopropyl)cyclopropylamine, highlights the challenges and successes in developing a scalable process. An initial patented protocol involving a reductive cyclopropanation procedure provided poor yields (15–20%) and required extensive purification, making it unsuitable for 10–50 g scale production. nih.gov An alternative, more scalable route was developed starting from 1-cyclopropylcyclopropanecarboxylic acid. nih.govnih.gov This method utilizes a Curtius degradation and allows for the reproducible preparation of the target amine on a 50 g scale and larger. nih.gov
| Scalable Synthesis of (1-cyclopropyl)cyclopropylamine Hydrochloride | |
| Starting Material | 1-bromo-1-cyclopropylcyclopropane |
| Key Intermediate | 1-Cyclopropylcyclopropanecarboxylic acid |
| Key Reaction | Curtius Degradation |
| Protecting Group | N-Boc (tert-butoxycarbonyl) |
| Final Product | (1-cyclopropyl)cyclopropylamine hydrochloride |
| Overall Yield | Good (e.g., 87% for deprotection step) |
| Scalability | Demonstrated up to 900 mmol scale |
This table summarizes a scalable synthetic route to an analogue of the target compound, highlighting key features of the process. nih.govnih.gov
Strategies for Non-Racemic 1-Cyclopropyl Alkyl-1-Amine Production
Producing enantiomerically pure or enriched cyclopropylamines is essential, as different stereoisomers can have vastly different biological activities. Several strategies have been developed to achieve this.
One common approach is the resolution of a racemic mixture . For instance, in the synthesis of the key intermediate (S)-1-Cyclopropyl-2-methoxyethanamine, resolution of the racemic amine was attempted using both transaminase and lipase-catalyzed acylation. While these methods provided the desired S-amine with 53% and 91% enantiomeric excess (ee) respectively, the yields were modest (38% and 35%). researchgate.net
A more efficient strategy is chemoenzymatic synthesis , which combines chemical and enzymatic steps to build chirality into the molecule from the start. An effective route to (S)-1-Cyclopropyl-2-methoxyethanamine was developed starting from methylcyclopropyl ketone using this approach. researchgate.net Biocatalysis, employing engineered enzymes, can facilitate highly diastereo- and enantioselective reactions, such as the cyclopropanation of olefins to produce chiral cyclopropyl ketones, which are versatile precursors to amines. rochester.edu
Another powerful method is the diastereoselective nucleophilic substitution of chiral, non-racemic starting materials. This has been used to obtain enantiomerically enriched cyclopropyl ethers and amines that possess three stereogenic carbon atoms within the cyclopropane ring. mdpi.com
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity. In the context of cyclopropylamine synthesis, catalytic methods are employed to create the chiral cyclopropane ring itself or to install the amine group stereoselectively.
Tandem, one-pot procedures have been developed for the catalytic asymmetric preparation of enantioenriched cyclopropylamines. nih.gov One such method involves the hydroboration of N-tosyl substituted ynamides, followed by a transmetalation to generate a β-amino alkenyl zinc reagent. This intermediate then adds to an aldehyde in the presence of a chiral amino alcohol catalyst, leading to a C-C bond formation with high enantioselectivity (up to 98% ee). The resulting intermediate can then undergo a tandem diastereoselective cyclopropanation to afford amino cyclopropyl carbinols with three contiguous stereocenters. nih.gov This approach is highly efficient, generating three C-C bonds and three stereocenters in a single pot without isolating intermediates. nih.gov
Catalytic asymmetric intermolecular cyclopropanation has also been successfully used to construct chiral cyclopropyl nucleoside analogues, demonstrating the power of this strategy to create complex cyclopropane-containing molecules with excellent diastereoselectivities and high enantiomeric excess (93-97% ee). nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions, improving yields and selectivity, and troubleshooting synthetic problems. While specific mechanistic studies for the synthesis of this compound are not widely published, the mechanisms of the core transformations used for its analogues are well-established in organic chemistry.
The Curtius rearrangement , utilized in the scalable synthesis of (1-cyclopropyl)cyclopropylamine, is a key transformation. nih.gov This reaction begins with the formation of an acyl azide from a carboxylic acid. Upon heating, the acyl azide loses nitrogen gas (N₂) to form an acyl nitrene intermediate. This nitrene then undergoes a concerted rearrangement, where the alkyl group migrates from the carbonyl carbon to the nitrogen, to form an isocyanate. The isocyanate is then hydrolyzed or reacted with an alcohol to generate the amine or a carbamate, respectively.
In catalytic asymmetric cyclopropanation , the mechanism often involves the formation of a metal-carbene intermediate. For example, in reactions catalyzed by palladium complexes, an alkyne insertion step can be critical in determining selectivity. ananikovlab.ru Detailed mechanistic studies of such catalytic cycles, sometimes involving the combination of instrumental analysis (like ESI-UHRMS and EPR spectroscopy) and computational modeling, help to elucidate the roles of the catalyst, ligands, and reactants in forming the final product with high stereoselectivity. ananikovlab.ru
The Gabriel synthesis provides another route to primary amines, proceeding via an Sₙ2 reaction mechanism. masterorganicchemistry.comyoutube.com In this method, the nitrogen of potassium phthalimide acts as a nucleophile, attacking an alkyl halide. The phthalimide group serves as a protected form of ammonia, preventing the over-alkylation that often plagues direct alkylation of amines. masterorganicchemistry.com The primary amine is then liberated in a subsequent hydrolysis step, often using hydrazine. youtube.com
By investigating these fundamental mechanisms, chemists can refine synthetic routes to produce complex targets like this compound with greater control and efficiency.
Structural Characterization and Reactivity Studies of 1 Cyclopropyl 1 Methoxypropan 2 Amine
Advanced Spectroscopic and Chromatographic Methods for Structure Confirmation
The definitive identification of 1-Cyclopropyl-1-methoxypropan-2-amine necessitates a multi-faceted analytical approach. High-resolution spectroscopic methods provide detailed information about the molecular framework and functional groups, while chromatographic techniques are essential for verifying its purity and isolating it from potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group would appear in the upfield region, generally between 0.0 and 1.0 ppm, due to the ring current effect of the three-membered ring. The methoxy (B1213986) group would present as a sharp singlet at approximately 3.3-3.4 ppm. The protons on the propane (B168953) backbone would exhibit more complex splitting patterns due to their proximity to chiral centers and each other.
The ¹³C NMR spectrum would complement the proton data, with the cyclopropyl carbons resonating at a characteristic upfield chemical shift. The carbon of the methoxy group would be expected around 50-60 ppm, while the carbons of the propan-2-amine backbone would appear in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl-H | 0.2 - 0.8 | Multiplet |
| Methyl-H (on propane) | 1.0 - 1.2 | Doublet |
| Methine-H (CH-N) | 2.8 - 3.2 | Multiplet |
| Methoxy-H | 3.2 - 3.4 | Singlet |
| Methine-H (CH-O) | 3.5 - 3.8 | Multiplet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Cyclopropyl-C | 5 - 15 |
| Methyl-C (on propane) | 15 - 25 |
| Methine-C (CH-N) | 45 - 55 |
| Methoxy-C | 55 - 65 |
| Methine-C (CH-O) | 75 - 85 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The predicted monoisotopic mass of this compound is approximately 129.1154 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety, cleavage of the cyclopropyl ring, or scission of the propane backbone. Common fragments would correspond to the cyclopropylmethyl cation and various amine-containing fragments. Predicted collision cross-section values for different adducts can also be calculated to aid in identification. nih.gov
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.1226 |
| [M+Na]⁺ | 152.1046 |
| [M+K]⁺ | 168.0785 |
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound. These methods separate the target compound from any starting materials, byproducts, or degradation products.
For purity analysis by GC, a capillary column with a non-polar stationary phase is typically used, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The retention time of the compound is a characteristic property under specific chromatographic conditions.
HPLC, particularly reversed-phase HPLC with a C18 column, is also a common method for purity determination. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a UV detector for analysis. The purity is determined by the relative area of the peak corresponding to the compound of interest.
Stereochemical Analysis and Enantiomeric Purity Determination
This compound possesses two chiral centers, at the C1 and C2 positions of the propane chain. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The separation and identification of these stereoisomers are critical, as they may exhibit different biological activities.
The determination of enantiomeric purity is typically achieved using chiral chromatography. Chiral stationary phases (CSPs) in either GC or HPLC can be used to separate the enantiomers. The choice of the chiral column and the mobile phase is crucial for achieving baseline separation of the stereoisomers. For amines, CSPs based on cyclodextrins or macrocyclic glycopeptides have proven effective. libretexts.org The enantiomeric excess (ee) can be calculated from the relative peak areas of the enantiomers in the chromatogram.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is largely dictated by the presence of the primary amine and the cyclopropyl group. The amine functionality allows for a variety of derivatization reactions, such as acylation, alkylation, and salt formation. The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under certain oxidative conditions.
The oxidation of cyclopropylamines has been a subject of interest, particularly in the context of drug metabolism. Cytochrome P450 enzymes can oxidize cyclopropylamines, leading to a variety of products. mdpi.com One common pathway involves single electron transfer (SET) from the nitrogen atom, forming an aminium radical cation. This intermediate can then undergo C-C bond cleavage of the strained cyclopropane (B1198618) ring, leading to ring-opened metabolites. mdpi.com
Alternatively, oxidation can occur via hydrogen atom abstraction from the carbon adjacent to the nitrogen, which can also lead to ring fragmentation or the formation of hydroxylated derivatives. The specific products formed depend on the oxidant and the substitution pattern of the cyclopropylamine (B47189). The presence of the methoxy group in this compound may also influence the oxidation pathways.
Reduction Transformations and Product Diversification
The reduction of this compound offers pathways to a variety of saturated and partially saturated products, depending on the reagents and conditions employed. While specific reduction studies on this exact molecule are not extensively documented, its reactivity can be inferred from the behavior of related cyclopropyl and amine-containing compounds.
One potential transformation is the reductive cleavage of the cyclopropane ring. The high ring strain of cyclopropane (approximately 28 kcal/mol) makes it susceptible to hydrogenolysis under certain catalytic conditions, effectively weakening the C-C bonds. utexas.edu This reaction would typically involve a transition metal catalyst such as palladium or platinum and hydrogen gas, leading to the formation of branched-chain alkanes.
Another key area for reduction involves derivatives of the primary amine. For instance, if the amine is first converted to an imine or an amide, these functional groups can then be reduced. The reduction of a corresponding imine derivative would yield a secondary amine, providing a route for further functionalization.
The methoxy group is generally stable to most reducing conditions. However, under harsh conditions involving strong reducing agents or specific catalysts, ether cleavage could potentially occur, though this is typically a less favored reaction pathway compared to transformations involving the more reactive amine or cyclopropyl moieties.
Nucleophilic Substitution Reactions of the Methoxy Group
The methoxy group (-OCH3) in this compound is generally a poor leaving group, making direct nucleophilic substitution challenging under standard SN2 conditions. ntu.edu.sg For a substitution reaction to occur, the methoxy group typically requires activation, for example, by protonation with a strong acid to form a methyloxonium ion, which is a much better leaving group.
Alternatively, formal nucleophilic substitution can be achieved through elimination-addition pathways. researchgate.net In related systems, such as halocyclopropanes, treatment with a base can induce a 1,2-elimination to form a highly strained and reactive cyclopropene (B1174273) intermediate. researchgate.netnih.gov A subsequent nucleophilic addition across the double bond of the cyclopropene can then yield the substituted product. nih.gov While the methoxy group is not as readily eliminated as a halide, this pathway could be explored under specific reaction conditions.
The presence of the adjacent cyclopropyl ring can also influence the feasibility of substitution reactions. The electronic properties of the cyclopropyl group, which can stabilize an adjacent positive charge, might favor an SN1-type mechanism if a carbocation intermediate can be formed at the carbon bearing the methoxy group.
Amine Group Reactions (e.g., Acylation, Alkylation)
The primary amine group in this compound is a key site for chemical modification due to the nucleophilic nature of the nitrogen atom's lone pair of electrons. libretexts.org
Acylation: The amine reacts readily with acylating agents like acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is typically fast and proceeds in high yield. For instance, reaction with ethanoyl chloride would produce N-(1-cyclopropyl-1-methoxypropan-2-yl)ethanamide. A base such as pyridine (B92270) is often added to neutralize the HCl byproduct. libretexts.org
Alkylation: The amine can be alkylated by reaction with alkyl halides through nucleophilic substitution. ucalgary.ca This reaction, however, can be difficult to control and often leads to a mixture of products. ucalgary.camsu.edu The initially formed secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgmsu.edu Using a large excess of the initial amine can favor the formation of the mono-alkylated product. msu.edu
| Reaction Type | Reagent Example | Product Type | Notes |
| Acylation | Ethanoyl Chloride | Secondary Amide | Typically high yield and selective. libretexts.org |
| Alkylation | Bromoethane | Secondary Amine | Prone to over-alkylation, yielding tertiary amines and quaternary salts. libretexts.orglibretexts.org |
| Alkylation | Bromoethane (excess) | Quaternary Ammonium Salt | Reaction proceeds through multiple alkylation steps. libretexts.org |
Influence of Structural Features on Reactivity
Role of the Cyclopropyl Ring in Conformational Rigidity and Strain
The three-membered cyclopropane ring is a dominant structural feature that imparts significant conformational rigidity to the molecule. This rigidity stems from severe ring strain, which is a combination of angle strain and torsional strain. utexas.edulibretexts.org
Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This results in poor orbital overlap and weakened C-C bonds. utexas.edu
Torsional Strain: The planar nature of the ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, further increasing the ring's internal energy. utexas.edu
This inherent strain makes the cyclopropane ring behave somewhat like a π-system, capable of conjugation with adjacent functional groups. researchgate.netnih.gov Furthermore, the rigid structure restricts the possible conformations of the attached side chain. Substituents on a cyclopropane ring are fixed in an eclipsed orientation relative to each other, leading to notable steric repulsion, a phenomenon termed "cyclopropylic strain". researchgate.net This conformational restriction can be a powerful tool in molecular design, as it limits the spatial arrangements the molecule can adopt. researchgate.net
Steric and Electronic Effects of Methoxy and Amine Substituents
Electronic Effects:
The oxygen atom in the methoxy group and the nitrogen atom in the amine group are both electronegative but also possess lone pairs of electrons. The methoxy group is an electron-donating group through resonance, which can influence the electronic properties of adjacent atoms. uba.arnih.gov Similarly, the amine group is also electron-donating. These electronic contributions can affect the stability of reactive intermediates. For example, electron-donating groups can stabilize adjacent carbocations. In studies of related aryl cyclopropylamines, the electronic nature of substituents has been shown to influence reactivity. nih.gov
Steric Effects:
Both the methoxy and amine groups are sterically demanding. Their physical size can hinder the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions. For example, in nucleophilic substitution or addition reactions, the reagent may preferentially attack from the less hindered face of the molecule. nih.gov
The Geminal-Dialkyl-Effect in Related Cyclization Processes
The geminal-dialkyl effect, also known as the Thorpe-Ingold effect, describes the observation that replacing hydrogen atoms with alkyl groups on a carbon chain connecting two reactive centers often accelerates the rate of intramolecular cyclization. unipd.itlucp.netwikipedia.org This effect is attributed to both kinetic and thermodynamic factors.
The primary explanation is that the presence of geminal substituents decreases the internal bond angle between them, thereby bringing the reactive ends of the chain closer together and increasing the probability of a cyclization reaction. wikipedia.orgnih.gov This phenomenon is essentially an angle compression effect. ucla.edu An alternative but related explanation is the "reactive rotamer effect," which posits that geminal alkyl groups destabilize the extended, open-chain conformation and favor folded conformations that are more amenable to cyclization. nih.govucla.edu
While this compound does not have classic geminal dialkyl groups on a single carbon, the principle can be applied to hypothetical cyclization reactions involving the amine and a functional group further down a modified chain. The bulky cyclopropyl and methyl groups on adjacent carbons would create significant conformational bias, potentially favoring conformations that facilitate intramolecular reactions. The Thorpe-Ingold effect has been shown to increase reaction rates by several orders of magnitude in suitable systems. nih.gov
| Effect | Description | Consequence |
| Thorpe-Ingold Effect | Angle compression due to geminal substitution. wikipedia.org | Increases rate of cyclization. |
| Reactive Rotamer Effect | Destabilization of extended conformations. nih.govucla.edu | Favors folded, pre-cyclization conformations. |
Computational and Theoretical Investigations of 1 Cyclopropyl 1 Methoxypropan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining molecular structure, electronic properties, and conformational possibilities from first principles.
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
At present, specific Density Functional Theory (DFT) studies on 1-Cyclopropyl-1-methoxypropan-2-amine are not available in the public domain. However, DFT is a powerful computational method widely used to investigate the structural and electronic properties of organic molecules. A theoretical DFT study of this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can elucidate key electronic properties that govern the molecule's reactivity. These properties are summarized in the table below.
| Electronic Property | Description |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Its energy level suggests the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, which helps in identifying regions susceptible to electrophilic and nucleophilic attack. |
A comprehensive DFT analysis would provide these values, offering a detailed picture of the molecule's electronic behavior and potential for chemical reactions.
Conformation Analysis and Conformational Landscapes
While specific conformational analysis studies for this compound have not been published, the principles of such an investigation can be outlined. Due to the presence of several single bonds, the molecule can exist in various spatial arrangements or conformations. A computational conformational analysis would aim to identify the most stable conformers and map the potential energy surface associated with rotations around these bonds.
Key areas of interest for conformational analysis would include:
Rotation around the C1-C2 bond of the propane (B168953) chain.
The orientation of the methoxy (B1213986) group relative to the cyclopropyl (B3062369) ring.
The orientation of the amine group.
By systematically rotating these bonds and calculating the corresponding energy, a conformational landscape can be generated. This landscape would reveal the global minimum energy conformation (the most stable form of the molecule) and other local minima, providing insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Prediction of Reaction Energetics and Transition States
Computational chemistry, particularly DFT, can be employed to predict the energetics of potential reactions involving this compound and to characterize the transition states of these reactions. This type of study is crucial for understanding reaction mechanisms and predicting reaction rates.
For a hypothetical reaction, computational methods would be used to:
Optimize the geometries of the reactant(s) and product(s).
Locate the transition state structure, which is the highest point on the reaction energy pathway.
Calculate the energies of all species (reactants, transition state, and products).
From these calculations, key thermodynamic and kinetic parameters can be derived, as shown in the table below.
| Parameter | Description |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state, which determines the reaction rate. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic. |
Such theoretical predictions are invaluable for guiding experimental work and understanding the underlying mechanisms of chemical transformations.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Target Interaction Prediction for Biological Systems
Molecular docking is a key tool for predicting the binding orientation and affinity of a ligand to a target protein. In a typical docking study involving this compound, the following steps would be taken:
A three-dimensional structure of the target protein would be obtained, often from a public database like the Protein Data Bank.
The 3D structure of this compound would be generated and optimized.
Docking software would then be used to explore possible binding poses of the ligand within the active site of the protein.
The results of a docking simulation are typically presented in a table that includes the following information:
| Parameter | Description |
| Binding Affinity (or Docking Score) | An estimation of the binding energy between the ligand and the target, usually in kcal/mol. More negative values typically indicate a stronger predicted interaction. |
| Interacting Residues | The specific amino acid residues in the protein's active site that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. |
| Type of Interactions | The nature of the chemical interactions, such as hydrogen bonds, van der Waals forces, or hydrophobic contacts. |
This information helps to generate hypotheses about the biological activity of the compound and the molecular basis for its potential effects.
Structural Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this process.
While no specific computational SAR studies for this compound are currently available, a hypothetical QSAR study would involve the following:
Data Collection: A dataset of structurally related compounds with their experimentally measured biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound in the dataset.
Model Building: Statistical methods would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously tested.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective molecules. This approach helps to prioritize synthetic efforts and accelerate the drug discovery process.
Chemoinformatics and Bioinformatics Applications
The computational investigation of this compound leverages a variety of chemoinformatics and bioinformatics tools to predict its behavior and potential applications. These in silico approaches are crucial for understanding the compound's interactions with biological systems and for guiding further experimental research.
Structural Similarities and Analogues Analysis
This compound is a chiral molecule featuring a cyclopropyl group, a methoxy group, and a primary amine. Its structural analogues are of significant interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties conferred by the cyclopropane (B1198618) ring. longdom.orgacs.org The strained three-membered ring can influence binding affinity to biological targets and affect metabolic stability. longdom.org
A key structural analogue is (S)-1-methoxypropan-2-amine, a vital intermediate in the synthesis of several herbicides. researchgate.net This compound shares the core methoxypropan-2-amine structure but lacks the cyclopropyl group. The presence of the cyclopropyl moiety in this compound is expected to alter its lipophilicity and electronic properties compared to its non-cyclopropyl counterpart.
Other related compounds include various substituted cyclopropylamines, which are prevalent in a range of pharmaceuticals and agrochemicals. chemrxiv.org For instance, the cyclopropylamine (B47189) motif is found in drugs designed to treat hepatitis C and in various pesticides. nih.govwikipedia.org The analysis of these analogues helps in understanding the structure-activity relationships and in the design of new compounds with desired biological activities.
A comparison of the basic structural and physicochemical properties of this compound and its close analogues is presented in Table 1.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |
| This compound | C₇H₁₅NO | 129.20 | 0.4 |
| (S)-1-Methoxypropan-2-amine | C₄H₁₁NO | 89.14 | -0.4 |
| 1-Cyclopropylethanamine | C₅H₁₁N | 85.15 | 0.5 |
| 2-Cyclopropyl-1-methoxypropan-2-amine | C₇H₁₅NO | 129.20 | 0.1 |
This table is interactive. You can sort the data by clicking on the column headers.
Prediction of Metabolic Liabilities (excluding human metabolism profiles)
Computational methods are instrumental in predicting the metabolic fate of xenobiotics, such as this compound, in various organisms. nih.gov These predictions are crucial for identifying potential metabolic weak spots, which can guide the design of more stable and effective molecules. The primary enzymes involved in the metabolism of such compounds are the Cytochrome P450 (CYP) superfamily. nih.gov
For this compound, several sites are susceptible to metabolic transformation in non-human species. The prediction of these sites of metabolism (SOMs) can be achieved through various in silico approaches, including rule-based systems, machine learning models, and quantum chemical calculations. nih.gov These methods consider factors like the reactivity of C-H bonds and the accessibility of different parts of the molecule to the enzyme's active site. unicamp.br
Potential metabolic liabilities for this compound in non-human organisms include:
N-dealkylation: The primary amine group is a potential site for oxidation, leading to the removal of the alkyl group.
O-dealkylation: The methoxy group can be cleaved, resulting in the formation of an alcohol.
Hydroxylation: The cyclopropyl ring and the propyl chain are susceptible to hydroxylation at various positions. The stability of the cyclopropyl ring can be a significant factor in its metabolism. longdom.org
Oxidative deamination: The amine group can be oxidized, leading to the formation of a ketone.
The metabolic stability of a compound can vary significantly between different species (e.g., rat, mouse, dog) due to differences in their CYP enzyme repertoires. researchgate.net In silico models trained on data from various preclinical species can provide valuable insights into these interspecies variations. mdpi.com A summary of predicted metabolic liabilities is provided in Table 2.
| Metabolic Reaction | Predicted Site of Metabolism | Potential Consequence |
| N-dealkylation | Amine group | Loss of amine functionality |
| O-dealkylation | Methoxy group | Formation of an alcohol metabolite |
| Hydroxylation | Cyclopropyl ring, Propyl chain | Increased polarity, potential for further conjugation |
| Oxidative Deamination | Amine group | Formation of a ketone metabolite |
This table is interactive. You can filter the data by entering keywords in the search box.
Enzyme Active Site Modeling for Biocatalysis
Biocatalysis offers a green and efficient alternative for the synthesis of chiral amines like this compound. mdpi.com Enzymes such as amine dehydrogenases (AmDHs) and transaminases are particularly promising for this purpose. frontiersin.orgworktribe.com Computational modeling of enzyme active sites plays a pivotal role in understanding enzyme-substrate interactions and in engineering enzymes with improved catalytic properties. nih.gov
The synthesis of the structurally similar (S)-1-methoxypropan-2-amine has been successfully achieved using AmDHs. frontiersin.org Molecular docking studies of this compound within the active site of AmDHs have provided insights into the structural basis of their enantioselectivity. frontiersin.org Similar computational approaches can be applied to model the binding of this compound to the active sites of various AmDHs.
Homology modeling can be employed to generate 3D structures of relevant enzymes for which experimental structures are not available. nih.gov These models can then be used for docking studies to predict the binding mode of this compound. Such studies can identify key amino acid residues involved in substrate recognition and catalysis. This information is invaluable for rational protein engineering efforts aimed at enhancing the enzyme's activity and selectivity towards this specific substrate. nih.gov
For example, the active site of an AmDH typically contains a catalytic lysine (B10760008) residue and a binding pocket that accommodates the substrate. The size and shape of this pocket determine the enzyme's substrate scope. For this compound, the bulky cyclopropyl group would need to be accommodated within the active site. Modeling studies can help in identifying enzymes with appropriately shaped binding pockets or in guiding mutations to enlarge the active site. A summary of key considerations for enzyme active site modeling is presented in Table 3.
| Modeling Technique | Application | Key Insights Gained |
| Molecular Docking | Predicting the binding mode of the substrate in the enzyme's active site. | Identification of key interactions, prediction of substrate specificity and enantioselectivity. |
| Homology Modeling | Generating a 3D model of an enzyme based on the structure of a related protein. | Enables structural analysis and docking studies when an experimental structure is unavailable. |
| Molecular Dynamics | Simulating the dynamic behavior of the enzyme-substrate complex over time. | Understanding the flexibility of the active site and the stability of the binding interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction mechanism at the quantum level within the classical protein environment. | Elucidation of the catalytic mechanism and transition states. |
This table is interactive. You can sort the data by clicking on the column headers.
Based on a comprehensive search of available scientific literature, there is insufficient public information to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the request.
The provided outline requires in-depth research findings on the compound's specific roles in chemical synthesis, its application as a precursor for complex molecules, pharmaceuticals, and agrochemicals, and detailed results from in vitro studies, including specific enzyme inhibition assays.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested outline for this specific compound.
Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research
Exploration of Biological Interactions and Mechanisms of Action (In Vitro Studies)
Enzyme Inhibition Studies and Target Validation
Modulators of ROR Gamma and Other Receptor Systems
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of Th17 cells, which are implicated in a variety of autoimmune and inflammatory diseases. google.comnih.gov As such, modulators of RORγ are of significant interest for the development of novel therapeutics for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.gov
While direct studies on 1-Cyclopropyl-1-methoxypropan-2-amine as a RORγ modulator are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in known RORγ modulators. The development of small molecule ligands that can modulate the activity of RORs is an active area of research. nih.gov The general structure of many RORγ modulators often includes a central scaffold with various substituents that can be tailored to optimize potency and selectivity. The cyclopropyl (B3062369) and methoxy (B1213986) groups of this compound could potentially be explored as substituents in the design of novel RORγ modulators.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that are key components of intracellular signaling pathways involved in inflammation and cellular stress responses. benthamscience.comnih.gov Inhibition of p38 MAP kinase, particularly the p38α isoform, has been a major focus for the development of new anti-inflammatory drugs. drugbank.com These inhibitors have shown potential in treating a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease. nih.gov
The chemical space of p38 MAP kinase inhibitors is diverse, with numerous chemotypes having been investigated. benthamscience.comnih.gov Although specific research on this compound as a p38 MAP kinase inhibitor is not prominent, the synthesis and evaluation of novel small molecules containing moieties like the cyclopropyl group have been a strategy in the development of potent and selective inhibitors. For instance, hybrid molecules incorporating N-cyclopropylbenzamides have been synthesized and shown to exhibit potent p38α MAPK inhibitory activity. nih.gov This suggests that the cyclopropyl group of this compound could be a valuable structural element in the design of new p38 MAP kinase inhibitors.
Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., CNS receptors)
The ability of a compound to bind to specific receptors in the central nervous system (CNS) is a critical factor in the development of drugs targeting neurological and psychiatric disorders. The physicochemical properties of a molecule, such as its size, shape, and the nature of its functional groups, determine its binding affinity and selectivity for different receptors.
While the specific CNS receptor binding profile of this compound is not detailed in the available literature, structurally related compounds have been investigated for their interactions with CNS receptors. For example, certain phenylethylamines, which share the aminopropane backbone, are known to have high affinity for serotonin 5-HT(2A) receptors. nih.gov Research has shown that modifications to the substitution pattern on the phenyl ring can significantly impact binding affinity and functional activity, with some compounds acting as antagonists. nih.gov The presence of the cyclopropyl and methoxy groups in this compound would be expected to influence its electronic and steric properties, and therefore its potential interactions with various CNS receptors. Further research would be necessary to elucidate its specific binding profile and potential as a CNS-active agent.
Modulation of Neurotransmitter Systems (in vitro)
The modulation of neurotransmitter systems is a key mechanism of action for many drugs used to treat CNS disorders. This can involve altering the synthesis, release, reuptake, or degradation of neurotransmitters, or by directly interacting with their receptors.
Given the structural similarities of this compound to known CNS-active compounds, it is plausible that it could modulate one or more neurotransmitter systems. In vitro assays are essential tools for characterizing the effects of novel compounds on these systems. Such studies could involve measuring the binding of the compound to various neurotransmitter receptors and transporters, as well as assessing its functional effects on neurotransmitter release and uptake in isolated nerve terminals (synaptosomes) or cultured neurons. Without specific experimental data, any potential modulatory effects of this compound on neurotransmitter systems remain speculative but represent a valid avenue for future investigation.
Activity against Pathogenic Organisms (in vitro)
The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. The unique structural features of this compound suggest it may have potential as an antimicrobial agent.
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. nih.gov The biosynthesis of these mycolic acids is a key target for anti-tubercular drugs. preprints.org Notably, the structure of mycolic acids in M. tuberculosis includes cyclopropane (B1198618) rings and methoxy groups, which are introduced by specific enzymes. nih.govnih.gov The presence of a cyclopropyl group in this compound is therefore of particular interest. It is conceivable that this compound could interfere with the enzymatic processes involved in mycolic acid biosynthesis, thereby exhibiting anti-tubercular activity. While direct testing of this compound against M. tuberculosis has not been reported, the rationale for such an investigation is strong based on the known biochemistry of the organism.
The development of broad-spectrum antibacterial agents is crucial for treating a wide range of bacterial infections. Compounds containing cyclopropane rings have been explored for their antibacterial properties. nih.gov Similarly, amine-containing compounds have a long history as effective antibacterial agents. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The combination of the cyclopropyl and amine functionalities in this compound could lead to interesting antibacterial properties. The lipophilic cyclopropyl group may facilitate penetration of the bacterial cell membrane, while the amine group could be involved in interactions with key bacterial targets. Further research is needed to determine the minimum inhibitory concentrations (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Below is a data table summarizing the potential applications and the rationale based on the structural features of this compound.
| Potential Application | Relevant Structural Feature(s) | Rationale for Potential Activity |
| ROR Gamma Modulation | Cyclopropyl, Methoxy, Amine Groups | Structural motifs are present in known bioactive molecules; potential for incorporation into novel modulator scaffolds. |
| p38 MAP Kinase Inhibition | Cyclopropyl Group | The cyclopropyl moiety is a known component of some potent p38 MAP kinase inhibitors. |
| CNS Receptor Binding | Aminopropane Backbone, Cyclopropyl and Methoxy Groups | Structural similarity to known CNS-active compounds, with substituents that can influence receptor affinity and selectivity. |
| Neurotransmitter Modulation | Aminopropane Backbone | Core structure is common in molecules that interact with neurotransmitter systems. |
| Anti-tubercular Activity | Cyclopropyl and Methoxy Groups | These groups are components of mycolic acids in the cell wall of Mycobacterium tuberculosis, suggesting potential interference with their biosynthesis. |
| Antibacterial Activity | Cyclopropyl and Amine Groups | These functional groups are found in various classes of antibacterial compounds and may contribute to cell penetration and target interaction. |
Based on a comprehensive review of available scientific literature, there is no specific information detailing the investigation of "this compound" in the context of Hypoxia Inducible Factor (HIF) pathway modulation or the design and synthesis of its advanced derivatives as outlined.
Therefore, it is not possible to generate an article with detailed, scientifically accurate research findings that focuses solely on this specific compound as requested in the instructions. The required data on pathway modulations, cyclopropyl ring substitutions, and structure-activity relationships for "this compound" are not present in the public domain.
Conclusion and Future Directions
Summary of Current Research Landscape for 1-Cyclopropyl-1-methoxypropan-2-amine
A comprehensive review of the scientific literature reveals a striking scarcity of research specifically focused on this compound. While the compound is listed in chemical supplier catalogs with the CAS number 1602079-30-0, indicating its synthesis and commercial availability, dedicated studies on its synthesis, properties, and potential applications are conspicuously absent from peer-reviewed journals. sigmaaldrich.combiosynth.com
The current research landscape is therefore defined by what is known about its constituent functional groups and related molecules. The cyclopropylamine (B47189) motif is a well-established and valuable component in medicinal chemistry, known for conferring unique conformational and electronic properties to molecules. nih.govnih.gov The inherent ring strain of the cyclopropane (B1198618) ring and the basicity of the amine group make cyclopropylamines versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. Similarly, chiral amines with a methoxy (B1213986) group, such as (S)-1-methoxy-2-propylamine, are crucial intermediates in the production of important agrochemicals. researchgate.netsigmaaldrich.comchemicalbook.com
The research landscape for this compound itself is, therefore, a blank canvas, with its potential largely inferred from the rich chemistry of its structural relatives.
Identification of Knowledge Gaps and Untapped Research Avenues
The absence of dedicated research on this compound presents a multitude of knowledge gaps and, consequently, numerous untapped research avenues.
Key Knowledge Gaps:
Validated Synthetic Routes: While commercially available, detailed and optimized synthetic methodologies for this compound, including stereoselective routes to its potential enantiomers, are not publicly documented.
Physicochemical Properties: A thorough characterization of its physical and chemical properties, such as pKa, lipophilicity, and stability under various conditions, is lacking.
Spectroscopic Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic information, which are fundamental for its unambiguous identification and conformational analysis, are not readily available in the public domain.
Biological Activity: There is no published information on the biological activity of this compound or its derivatives. Its structural similarity to motifs found in bioactive compounds suggests that its potential in this area is completely unexplored.
Reactivity Profile: The chemical reactivity of the compound, particularly how the interplay between the cyclopropyl (B3062369), methoxy, and amine groups influences its reactivity, remains to be investigated.
Untapped Research Avenues:
Development of Novel Synthetic Methods: The development of efficient and stereoselective synthetic routes to access this compound would be a valuable contribution to synthetic organic chemistry.
Exploration as a Chiral Building Block: For chiral versions of the molecule, its utility as a building block for the synthesis of complex, enantiomerically pure molecules is a significant area for exploration.
Medicinal Chemistry Campaigns: Its unique structural features make it an attractive scaffold for the design and synthesis of new chemical entities for drug discovery programs.
Agrochemical Research: Given the importance of related amines in agrochemicals, investigating the potential of this compound and its derivatives as herbicides, fungicides, or insecticides is a logical next step.
Future Prospects for Novel Synthetic Strategies and Biocatalytic Innovation
The synthesis of this compound and its derivatives offers fertile ground for the application of both established and innovative synthetic methodologies.
Novel Synthetic Strategies:
Future research could focus on developing stereoselective syntheses to obtain enantiomerically pure forms of the compound. Strategies could include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. The synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes represents a potential starting point for developing a synthetic route. chemrxiv.org Furthermore, methods for the synthesis of cyclopropylamines from cyclopropanols and amines could be adapted for this specific target. researchgate.net
Biocatalytic Innovation:
Biocatalysis presents an attractive, green alternative for the synthesis of chiral amines. The biocatalytic synthesis of related compounds like (S)-1-methoxy-2-propylamine using amine dehydrogenases and transaminases is well-documented and could be a promising avenue for the asymmetric synthesis of this compound. researchgate.net The use of engineered enzymes, such as myoglobin variants for cyclopropanation, could also be explored to construct the cyclopropyl ring with high stereoselectivity. wpmucdn.com The development of biocatalytic methods for asymmetric cyclopropanation is an active area of research and could provide a direct route to chiral cyclopropyl building blocks for the synthesis of the target molecule. nih.gov
Potential for Derivatization Towards New Chemical Entities with Academic Significance
The presence of a primary amine group in this compound makes it an ideal handle for derivatization, opening the door to a vast chemical space of new molecules with potential academic and practical significance.
Potential Derivatization Reactions:
N-Alkylation and N-Arylation: The amine can be readily alkylated or arylated to introduce a wide variety of substituents, allowing for the fine-tuning of steric and electronic properties.
Amide and Sulfonamide Formation: Acylation with carboxylic acids or sulfonyl chlorides would yield stable amides and sulfonamides, which are common functional groups in bioactive molecules.
Reductive Amination: Reaction with aldehydes and ketones followed by reduction can be used to introduce more complex substituents on the nitrogen atom.
The resulting derivatives could be screened for a wide range of biological activities. For instance, cyclopropylamine-containing cyanopyrimidines have been explored as LSD1 inhibitors with anticancer activity. nih.gov This highlights the potential of incorporating the this compound scaffold into similar drug design campaigns.
Integration of Computational and Experimental Methodologies for Comprehensive Understanding
A synergistic approach combining computational and experimental methods will be crucial for a comprehensive understanding of this compound and its derivatives.
Role of Computational Chemistry:
Conformational Analysis: Computational methods can be used to predict the stable conformations of the molecule and to understand the influence of the different functional groups on its three-dimensional structure. aip.org
Prediction of Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity can be estimated using computational models, guiding experimental design.
Virtual Screening: The structure of this compound can be used as a starting point for virtual screening campaigns to identify potential biological targets.
Reaction Mechanism Studies: Computational chemistry can be employed to elucidate the mechanisms of potential synthetic reactions and to predict the stereochemical outcomes.
Integration with Experimental Work:
Computational predictions should be validated through experimental work. For example, predicted conformations can be confirmed by NMR spectroscopy and X-ray crystallography. Calculated physicochemical properties should be compared with experimentally determined values. Promising candidates from virtual screening can then be synthesized and tested for biological activity. This integrated approach will accelerate the exploration of this currently understudied molecule and its potential applications.
Q & A
Q. How does the compound interact with biological targets, and what assays validate these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
